molecular formula C10H9BrF3NO3 B14061080 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene

Cat. No.: B14061080
M. Wt: 328.08 g/mol
InChI Key: BRWILOAUPYWYFP-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9BrF3NO3. This compound is characterized by the presence of a bromopropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene typically involves the following steps:

    Nitration: The addition of a nitro group to the benzene ring.

    Trifluoromethoxylation: The attachment of a trifluoromethoxy group to the benzene ring.

These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The trifluoromethoxy group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene can be compared with similar compounds such as:

The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H9BrF3NO3

Molecular Weight

328.08 g/mol

IUPAC Name

4-(3-bromopropyl)-1-nitro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-3-4-8(15(16)17)9(6-7)18-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

BRWILOAUPYWYFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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